5-Isopropylidene-thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

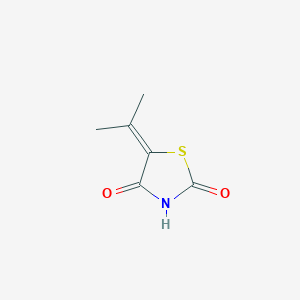

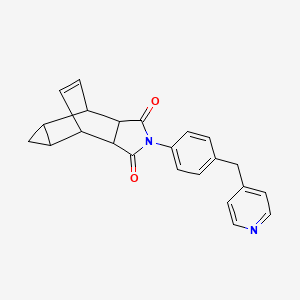

5-Isopropylidene-thiazolidine-2,4-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the thiazolidine-2,4-dione family, which is known for its diverse biological activities and applications in medicinal chemistry.

Mécanisme D'action

Target of Action

5-Isopropylidene-thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione (TZD), a heterocyclic compound that has been extensively studied for its biological potential . The primary targets of this compound are DNA gyrase and lipoxygenase . DNA gyrase is an enzyme involved in DNA replication and transcription, while lipoxygenase plays a role in the metabolism of fatty acids .

Mode of Action

The interaction between this compound and its targets results in significant changes. The compound has been found to interact well inside the ATP binding pocket of DNA gyrase, which can potentially inhibit the enzyme’s activity . In addition, it has been shown to inhibit lipoxygenase activity, which can affect lipid metabolism .

Biochemical Pathways

The inhibition of DNA gyrase by this compound can affect DNA replication and transcription, potentially leading to antimicrobial effects . On the other hand, the inhibition of lipoxygenase can disrupt the metabolism of fatty acids, which can have various downstream effects, including antioxidant activity .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on its targets. For instance, its interaction with DNA gyrase can lead to antimicrobial activity . Additionally, its inhibition of lipoxygenase can result in antioxidant activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the synthesis of thiazolidine-2,4-dione derivatives has been found to be more environmentally friendly when using deep eutectic solvents, which can act as both solvents and catalysts . This suggests that the synthesis environment can impact the properties and efficacy of the compound.

Analyse Biochimique

Biochemical Properties

5-Isopropylidene-thiazolidine-2,4-dione, like other thiazolidine-2,4-diones, has been found to interact with various enzymes, proteins, and other biomolecules. For instance, thiazolidine-2,4-diones have been reported to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in insulin signaling . The interaction between thiazolidine-2,4-diones and DNA gyrase has also been explored .

Cellular Effects

Thiazolidine-2,4-diones have been reported to possess extensive biological potential such as antimicrobial, antioxidant, and anticancer activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Thiazolidine-2,4-diones have been found to interact with the ATP binding pocket of DNA gyrase . This interaction could potentially inhibit the activity of DNA gyrase, thereby affecting DNA replication and transcription.

Temporal Effects in Laboratory Settings

Thiazolidine-2,4-diones have been reported to possess antioxidant potential , suggesting that they may have long-term effects on cellular function.

Dosage Effects in Animal Models

Thiazolidine-2,4-dione hybrids have been found to have a significant hypoglycemic effect in mice with hyperglycemia induced by streptozotocin .

Metabolic Pathways

Thiazolidine-2,4-diones have been reported to inhibit aldose reductase , an enzyme involved in the polyol pathway of glucose metabolism.

Transport and Distribution

Thiazolidine-2,4-diones have been reported to interact with DNA gyrase , suggesting that they may be transported into the nucleus where DNA gyrase is located.

Subcellular Localization

Given its reported interaction with DNA gyrase , it may be localized in the nucleus where DNA gyrase is found.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropylidene-thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with isopropylidene derivatives. One common method is the Knoevenagel condensation reaction, where thiazolidine-2,4-dione reacts with an aldehyde or ketone in the presence of a base, such as piperidine or pyridine, to form the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using green chemistry approaches. For example, deep eutectic solvents can be employed as both solvents and catalysts, reducing the environmental impact of the synthesis process . This method not only improves the yield but also enhances the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

5-Isopropylidene-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve halogenating agents or nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted thiazolidine-2,4-dione derivatives .

Applications De Recherche Scientifique

5-Isopropylidene-thiazolidine-2,4-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiazolidine-2,4-dione: The parent compound, known for its broad spectrum of biological activities.

5-Benzylidene-thiazolidine-2,4-dione: A derivative with enhanced antimicrobial and anticancer properties.

5-(2,5-Dihydroxybenzylidene)-thiazolidine-2,4-dione: Known for its potent antioxidant activity.

Uniqueness

5-Isopropylidene-thiazolidine-2,4-dione is unique due to its specific isopropylidene substitution, which imparts distinct chemical and biological properties. This substitution enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Propriétés

IUPAC Name |

5-propan-2-ylidene-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-3(2)4-5(8)7-6(9)10-4/h1-2H3,(H,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWVABKYNPDNIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C(=O)NC(=O)S1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[(Dimethylamino)methyl]phenyl}methanamine dihydrochloride](/img/new.no-structure.jpg)

![5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2976967.png)

![4-[(2-Methoxy-2-oxoethyl)amino]-4-oxobutanoic acid](/img/structure/B2976972.png)

![N-[1-(4-Methoxyphenyl)sulfonylazetidin-3-yl]prop-2-enamide](/img/structure/B2976974.png)

![(3E)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2976977.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2976985.png)